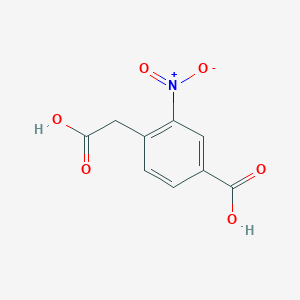

4-(Carboxymethyl)-3-nitrobenzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(carboxymethyl)-3-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO6/c11-8(12)4-5-1-2-6(9(13)14)3-7(5)10(15)16/h1-3H,4H2,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKQGHWIOQHURNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30428450 | |

| Record name | 4-(carboxymethyl)-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30428450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

444667-11-2 | |

| Record name | 4-(carboxymethyl)-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30428450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Carboxymethyl)-3-nitrobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(Carboxymethyl)-3-nitrobenzoic acid

Introduction

4-(Carboxymethyl)-3-nitrobenzoic acid is a valuable bifunctional molecule, incorporating two distinct carboxylic acid groups with different steric and electronic environments, alongside a nitro group that can serve as a synthetic handle for further transformations, such as reduction to an amine. This unique structure makes it a significant building block in medicinal chemistry and materials science, particularly in the synthesis of complex pharmaceutical intermediates and functionalized polymers. This guide provides a comprehensive, mechanistically-grounded pathway for the synthesis of this compound, designed for researchers and professionals in organic synthesis and drug development. The pathway begins with the readily available starting material, 4-methylbenzoic acid (p-toluic acid), and proceeds through a logical four-step sequence involving nitration, benzylic bromination, cyanation, and hydrolysis.

Overall Synthesis Pathway

The synthesis is designed as a robust four-step sequence. Each step is chosen for its reliability, high yield, and the relative availability of the required reagents. The pathway leverages classical organic transformations, providing a clear and reproducible route to the target molecule.

Caption: Four-step synthesis of this compound.

Detailed Synthesis Protocol and Mechanistic Discussion

Step 1: Nitration of 4-Methylbenzoic Acid

The initial step involves the electrophilic aromatic substitution of 4-methylbenzoic acid (p-toluic acid) to introduce a nitro group onto the aromatic ring.

Causality of Experimental Choices: The reaction is performed using a standard nitrating mixture of concentrated nitric acid and sulfuric acid. Sulfuric acid acts as a catalyst by protonating nitric acid, which facilitates the formation of the highly electrophilic nitronium ion (NO₂⁺), the active agent in the reaction.[1][2] The directing effects of the substituents on the starting material are critical for regioselectivity. The carboxylic acid group is a deactivating, meta-directing group, while the methyl group is an activating, ortho, para-directing group.[3] In this competitive scenario, the powerful meta-directing influence of the carboxyl group (protonated under the strongly acidic conditions) dominates, guiding the incoming nitro group to the position meta to it, which is the 3-position.[4] Strict temperature control, typically between 0-10 °C, is crucial to minimize the formation of unwanted isomers and dinitrated byproducts.[3][4]

Experimental Protocol:

-

Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-methylbenzoic acid in concentrated sulfuric acid. Cool the mixture in an ice bath to 0-5°C.[3]

-

Nitrating Mixture: In a separate flask, slowly add concentrated nitric acid to an equal volume of concentrated sulfuric acid, while keeping the mixture cool in an ice bath. This mixing process is highly exothermic.[4]

-

Reaction: While vigorously stirring the solution of 4-methylbenzoic acid, add the chilled nitrating mixture dropwise using a dropping funnel. The temperature must be maintained below 10°C throughout the addition.[4]

-

Work-up: After the addition is complete, allow the reaction to stir for an additional 30-60 minutes in the ice bath. Pour the reaction mixture slowly onto a generous amount of crushed ice with constant stirring. The crude 4-methyl-3-nitrobenzoic acid will precipitate as a solid.[4]

-

Isolation and Purification: Collect the precipitate by vacuum filtration and wash thoroughly with cold deionized water to remove residual acids. The crude product can be purified by recrystallization from an ethanol/water mixture to yield pale yellow crystals.[3][4]

Step 2: Benzylic Bromination of 4-Methyl-3-nitrobenzoic Acid

This step converts the methyl group into a bromomethyl group, which is an excellent electrophile for subsequent nucleophilic substitution.

Causality of Experimental Choices: Benzylic C-H bonds are weaker than typical sp³ C-H bonds because the radical formed upon hydrogen abstraction is resonance-stabilized by the adjacent benzene ring.[5] This makes the benzylic position highly susceptible to radical halogenation. N-bromosuccinimide (NBS) is the reagent of choice for this transformation, a process known as the Wohl-Ziegler reaction.[6][7] NBS provides a low, constant concentration of bromine (Br₂) in the reaction mixture, which favors radical substitution over competing electrophilic addition to the aromatic ring.[5][8] The reaction is initiated by light or a radical initiator (e.g., benzoyl peroxide or AIBN), which generates a bromine radical. This radical abstracts a benzylic hydrogen, forming a resonance-stabilized benzylic radical. This radical then reacts with Br₂ to form the product and regenerate a bromine radical, continuing the chain reaction.[9][10][11]

Experimental Protocol:

-

Setup: To a round-bottom flask, add 4-methyl-3-nitrobenzoic acid, N-bromosuccinimide (1.1 equivalents), and a catalytic amount of a radical initiator like AIBN or benzoyl peroxide.

-

Solvent: Add a suitable non-polar solvent, such as carbon tetrachloride (CCl₄) or chlorobenzene.[12]

-

Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Monitor the reaction's progress using TLC. The reaction is typically complete within a few hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. The succinimide byproduct is solid and can be removed by filtration.

-

Isolation: The solvent is removed from the filtrate under reduced pressure. The resulting crude 4-(bromomethyl)-3-nitrobenzoic acid can be purified by recrystallization, often from a solvent like ethyl acetate/petroleum ether.

Step 3: Cyanation of 4-(Bromomethyl)-3-nitrobenzoic Acid

This step involves a nucleophilic substitution reaction to replace the bromine atom with a cyano group, extending the carbon chain by one atom.

Causality of Experimental Choices: The benzylic bromide produced in the previous step is a potent electrophile, ideal for SN2 reactions.[13] The cyanide ion (CN⁻), typically from sodium or potassium cyanide, is a strong nucleophile that readily displaces the bromide leaving group.[14] Polar aprotic solvents such as dimethyl sulfoxide (DMSO) are excellent for this reaction as they solvate the cation (Na⁺) but not the nucleophile (CN⁻), enhancing its nucleophilicity.[15] The reaction proceeds via a classic SN2 mechanism, involving a backside attack by the cyanide ion on the carbon atom bearing the bromine.

Experimental Protocol:

-

Safety: Extreme caution is required. All operations involving cyanide salts must be performed in a well-ventilated fume hood. Glassware must be decontaminated with bleach after use.[15]

-

Setup: Dissolve 4-(bromomethyl)-3-nitrobenzoic acid in DMSO in a round-bottom flask.

-

Reaction: Add sodium cyanide (NaCN) portionwise to the solution with stirring.[15] Heat the mixture gently (e.g., to 90°C) for several hours to ensure the reaction goes to completion.[15] Monitor the reaction by TLC.

-

Work-up: After cooling to room temperature, pour the reaction mixture into a large volume of ice water.[15]

-

Isolation: The aqueous mixture is typically acidified with a dilute strong acid (e.g., HCl) to protonate the carboxylic acid, causing the product, 4-(cyanomethyl)-3-nitrobenzoic acid, to precipitate. Collect the solid by vacuum filtration, wash with water, and dry.

Step 4: Hydrolysis of 4-(Cyanomethyl)-3-nitrobenzoic Acid

The final step is the hydrolysis of the nitrile (cyano) group to a carboxylic acid, yielding the target molecule.

Causality of Experimental Choices: Nitrile hydrolysis can be performed under either acidic or basic conditions.[16][17] Both methods proceed via an initial conversion of the nitrile to a primary amide, which is then further hydrolyzed to the carboxylic acid.[18][19]

-

Acid-catalyzed hydrolysis: The nitrile nitrogen is first protonated, making the carbon atom more electrophilic and susceptible to attack by water.[19][20] Subsequent proton transfers and tautomerization yield an amide, which is then hydrolyzed under the acidic conditions to the carboxylic acid and an ammonium salt.[20]

-

Base-catalyzed hydrolysis: The hydroxide ion directly attacks the electrophilic carbon of the nitrile.[18][20] This forms an amide intermediate, which is then hydrolyzed to a carboxylate salt and ammonia. A final acidification step is required to obtain the free carboxylic acid.[16]

Heating under reflux is generally required to drive the reaction to completion.[17]

Experimental Protocol (Acid-Catalyzed):

-

Setup: Place the 4-(cyanomethyl)-3-nitrobenzoic acid in a round-bottom flask. Add an excess of aqueous strong acid, such as 10% sulfuric acid or concentrated hydrochloric acid.

-

Reaction: Heat the mixture under reflux for several hours until the reaction is complete (monitoring can be done by observing the cessation of gas evolution or by TLC).

-

Work-up: Cool the reaction mixture in an ice bath. The product, this compound, is often sparingly soluble in the acidic aqueous medium and will precipitate.

-

Isolation and Purification: Collect the solid product by vacuum filtration. Wash the crystals with cold water and dry. If necessary, the product can be further purified by recrystallization.

Data Presentation

| Compound | Step | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Melting Point (°C) |

| 4-Methylbenzoic Acid | Starting Material | C₈H₈O₂ | 136.15 | - | 180-182 |

| 4-Methyl-3-nitrobenzoic Acid | 1 | C₈H₇NO₄ | 181.15 | 85-95 | 187-190[4] |

| 4-(Bromomethyl)-3-nitrobenzoic Acid | 2 | C₈H₆BrNO₄ | 260.04 | 80-90 | 127-130[12] |

| 4-(Cyanomethyl)-3-nitrobenzoic Acid | 3 | C₉H₆N₂O₄ | 206.16 | 85-95 | - |

| This compound | 4 | C₉H₇NO₆ | 225.15 | 90-98 | - |

References

- 1. cerritos.edu [cerritos.edu]

- 2. rushim.ru [rushim.ru]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. brainly.com [brainly.com]

- 7. Allylic position and benzylic position bromination:bromination reactions that use NBS(1):N-bromo compounds(3):Discussion series on bromination/iodination reactions 3 – Chemia [chemia.manac-inc.co.jp]

- 8. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]

- 9. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]

- 10. m.youtube.com [m.youtube.com]

- 11. youtube.com [youtube.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. m.youtube.com [m.youtube.com]

- 14. Thieme E-Books & E-Journals [thieme-connect.de]

- 15. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 16. chemguide.co.uk [chemguide.co.uk]

- 17. fiveable.me [fiveable.me]

- 18. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]

- 19. masterorganicchemistry.com [masterorganicchemistry.com]

- 20. organicchemistrytutor.com [organicchemistrytutor.com]

An In-depth Technical Guide to 4-(Carboxymethyl)-3-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Carboxymethyl)-3-nitrobenzoic acid (CAS Number: 444667-11-2) is a dicarboxylic acid derivative of nitrobenzene. While specific literature on this compound is sparse, its structural motifs—a nitroaromatic ring and two carboxylic acid groups—position it as a molecule of significant interest in medicinal chemistry and materials science. The strong electron-withdrawing nature of the nitro group profoundly influences the electronic properties of the benzene ring, making such compounds versatile scaffolds and intermediates.[1] This guide provides a comprehensive overview of this compound, including its physicochemical properties, a plausible synthetic route, predicted spectroscopic characteristics, and potential applications, drawing upon established knowledge of structurally related compounds to offer field-proven insights for researchers.

Introduction and Molecular Overview

This compound, with the molecular formula C₉H₇NO₆ and a molecular weight of 225.15 g/mol , is an aromatic dicarboxylic acid.[1] The molecule's architecture is defined by a benzoic acid core substituted with a nitro group at the meta-position (position 3) and a carboxymethyl group at the para-position (position 4).

The presence of two carboxylic acid groups provides multiple points for derivatization, such as amidation or esterification, making it a valuable building block in organic synthesis.[2] The nitro group, a potent electron-withdrawing group, significantly increases the acidity of the benzoic acid proton and influences the reactivity of the aromatic ring.[3] This functional group is a known pharmacophore in various therapeutic areas, often associated with antimicrobial and antiparasitic activities, though it can also be a toxicophore.[4][5]

The dicarboxylic nature of this molecule also suggests its potential as a linker in the construction of coordination polymers and metal-organic frameworks (MOFs).[6][7]

Physicochemical and Predicted Properties

While experimental data for this specific compound is not widely published, its properties can be reliably predicted based on its structure and data from analogous compounds.

| Property | Value | Source |

| CAS Number | 444667-11-2 | [1] |

| Molecular Formula | C₉H₇NO₆ | [1] |

| Molecular Weight | 225.15 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Predicted XLogP3-AA | 0.7 | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 6 | [1] |

| Rotatable Bond Count | 3 | [1] |

Synthesis and Purification: A Representative Protocol

A likely starting material is 4-methylbenzoic acid (p-toluic acid). The carboxylic acid group is a meta-director, meaning the incoming nitro group will be directed to the 3-position. The subsequent step would be the oxidation of the methyl group to a carboxylic acid.

Step 1: Synthesis of 4-Methyl-3-nitrobenzoic acid (Intermediate)

This procedure is adapted from the known nitration of p-toluic acid.[8]

Materials:

-

4-Methylbenzoic acid (p-toluic acid)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Crushed Ice

-

Deionized Water

-

Ethanol (for recrystallization)

Protocol:

-

In a flask equipped with a magnetic stirrer and placed in an ice bath, slowly add concentrated sulfuric acid.

-

Once cooled, gradually add 4-methylbenzoic acid to the sulfuric acid with continuous stirring, ensuring the temperature remains below 10°C.

-

In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, maintaining a low temperature.

-

Add the nitrating mixture dropwise to the solution of 4-methylbenzoic acid, ensuring the reaction temperature does not exceed 15°C.

-

After the addition is complete, allow the reaction to stir for an additional 60 minutes at the same temperature.

-

Slowly pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. A precipitate of crude 4-methyl-3-nitrobenzoic acid will form.

-

Collect the solid product by vacuum filtration and wash thoroughly with cold deionized water to remove residual acids.

-

Purify the crude product by recrystallization from an ethanol/water mixture to yield 4-methyl-3-nitrobenzoic acid.

Step 2: Oxidation to this compound

This is a representative protocol for the oxidation of a benzylic methyl group to a carboxylic acid, a common transformation in organic synthesis.[9] Strong oxidizing agents like potassium permanganate (KMnO₄) or nitric acid under harsh conditions can be used.

Materials:

-

4-Methyl-3-nitrobenzoic acid

-

Potassium Permanganate (KMnO₄)

-

Sodium Hydroxide (NaOH) or Sodium Carbonate (Na₂CO₃)

-

Hydrochloric Acid (HCl)

-

Deionized Water

Protocol:

-

Dissolve 4-methyl-3-nitrobenzoic acid in an aqueous solution of sodium hydroxide or sodium carbonate in a round-bottom flask equipped with a reflux condenser.

-

Heat the solution and add a solution of potassium permanganate in portions. The reaction is exothermic and the purple color of the permanganate will disappear as it is consumed.

-

Reflux the mixture until the reaction is complete (indicated by the persistence of the purple color).

-

Cool the reaction mixture and filter to remove the manganese dioxide (MnO₂) byproduct.

-

Acidify the clear filtrate with concentrated hydrochloric acid until the solution is acidic (pH ~2).

-

The product, this compound, will precipitate out of the solution.

-

Collect the solid product by vacuum filtration and wash with cold deionized water.

-

Further purification can be achieved by recrystallization from hot water or another suitable solvent system.

Caption: A plausible two-step synthesis workflow for this compound.

Predicted Spectroscopic Profile

No experimental spectra for this compound are currently available in public databases. The following profile is a prediction based on the analysis of its chemical structure and comparison with structurally similar compounds.[10][11][12][13]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methylene protons of the carboxymethyl group. The acidic protons of the two carboxyl groups will likely appear as a broad singlet at a high chemical shift, or may not be observed depending on the solvent and concentration.

-

Aromatic Protons (3H): The aromatic region will display a complex splitting pattern due to the substitution pattern.

-

One proton will be ortho to the nitro group and will be significantly deshielded.

-

The other two protons will be coupled to each other.

-

-

Methylene Protons (-CH₂-) (2H): A singlet is expected for the methylene protons, likely in the range of 3.8-4.2 ppm.

Caption: Predicted ¹H NMR chemical shift regions for this compound.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show nine distinct signals.

-

Carbonyl Carbons (-COOH): Two signals in the range of 165-175 ppm.

-

Aromatic Carbons (6C): Six signals in the aromatic region (120-150 ppm). The carbon attached to the nitro group will be shifted downfield.

-

Methylene Carbon (-CH₂-): One signal around 40-45 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the vibrational modes of the carboxylic acid and nitro functional groups.[10][14][15]

-

O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp peak around 1700-1725 cm⁻¹.

-

N-O Stretch (Nitro Group): Two strong bands, one asymmetric stretch around 1520-1560 cm⁻¹ and one symmetric stretch around 1340-1380 cm⁻¹.[14]

-

C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.

Mass Spectrometry

In mass spectrometry, particularly with electrospray ionization (ESI) in negative mode, the molecular ion peak [M-H]⁻ would be expected at m/z 224.[16]

Common fragmentation patterns for nitroaromatic carboxylic acids include:[16]

-

Loss of H₂O (18 Da)

-

Loss of NO₂ (46 Da)

-

Loss of COOH (45 Da)

-

Decarboxylation (loss of CO₂, 44 Da)

Potential Applications in Research and Development

The unique bifunctional nature of this compound makes it a promising candidate for several advanced applications.

Medicinal Chemistry and Drug Discovery

Nitroaromatic compounds are a cornerstone in medicinal chemistry, with many approved drugs containing this moiety.[4][17] The nitro group can be crucial for biological activity, often acting as a bio-reducible group that can generate reactive nitrogen species with antimicrobial or cytotoxic effects.[18]

-

Scaffold for Novel Therapeutics: This molecule can serve as a versatile scaffold. The two carboxylic acid groups provide handles for combinatorial library synthesis, allowing for the creation of a diverse set of amides and esters for biological screening.

-

Targeting Hypoxic Tissues: The nitro group can be reduced under hypoxic conditions, a characteristic of solid tumors. This makes it a potential building block for hypoxia-activated prodrugs, which release a cytotoxic agent selectively in the tumor microenvironment.

Materials Science: A Linker for Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal nodes and organic linkers. The properties of MOFs are highly tunable by modifying the organic linker.[1][19] Dicarboxylic acids are one of the most common types of linkers used in MOF synthesis.[7]

The structure of this compound makes it an excellent candidate as a linker for several reasons:

-

Coordination Sites: The two carboxylate groups can bridge metal centers, leading to the formation of extended 2D or 3D frameworks.

-

Functionalization of Pores: The nitro group would be directed into the pores of the resulting MOF. The polar and electron-withdrawing nature of the nitro group can create specific binding sites for guest molecules, enhancing selectivity for applications like gas separation (e.g., CO₂ capture) or catalysis.[20][21]

Caption: Conceptual use of the molecule as a linker in a Metal-Organic Framework (MOF).

Safety and Handling

Nitroaromatic compounds should be handled with care. Based on GHS classifications for this compound, it is expected to cause skin and serious eye irritation, and may cause respiratory irritation.[1]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid creating dust.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong bases and oxidizing agents.

Conclusion

This compound represents a chemical entity with considerable untapped potential. While direct experimental data remains to be published, a thorough analysis of its structural components and related compounds provides a strong foundation for its exploration. Its bifunctional nature as a dicarboxylic acid makes it a prime candidate for organic synthesis and as a linker in materials science, particularly for the development of functionalized metal-organic frameworks. Furthermore, the presence of the nitroaromatic core suggests potential applications in medicinal chemistry, leveraging established principles of drug design. This guide serves as a foundational resource to stimulate and support future research into this promising molecule.

References

- 1. (Z)-4,4′-Stilbene dicarboxylic acid, the overlooked metal–organic framework linker - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 2. longdom.org [longdom.org]

- 3. 4-Methyl-3-nitrobenzoic acid | C8H7NO4 | CID 7319 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. US3929864A - Process for preparing 4-hydroxy-3-nitrobenzoic acid alkyl esters - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. 2d-Carboxylic MOFs Linkers - CD Bioparticles [cd-bioparticles.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Page loading... [wap.guidechem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. 4-Nitrobenzoic acid(62-23-7) IR Spectrum [m.chemicalbook.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. US3177247A - Preparation of 4-acetamido-3-nitrobenzoic acid - Google Patents [patents.google.com]

- 18. researchgate.net [researchgate.net]

- 19. ( Z )-4,4′-Stilbene dicarboxylic acid, the overlooked metal–organic framework linker - CrystEngComm (RSC Publishing) DOI:10.1039/D3CE00138E [pubs.rsc.org]

- 20. researchgate.net [researchgate.net]

- 21. Nitro-Functionalized Metal–Organic Frameworks for CO2 Binding - ChemistryViews [chemistryviews.org]

molecular structure and weight of 4-(Carboxymethyl)-3-nitrobenzoic acid

An In-depth Technical Guide to 4-(Carboxymethyl)-3-nitrobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular structure, properties, and safety information for this compound, a substituted aromatic carboxylic acid. The information is curated for professionals in research and development who require accurate and detailed technical data.

Molecular Structure and Identification

This compound possesses a benzene ring substituted with a carboxymethyl group, a nitro group, and a carboxylic acid group. The relative positions of these functional groups are crucial to its chemical reactivity and potential applications.

Caption: 2D representation of this compound.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | This compound | [1] |

| Molecular Formula | C9H7NO6 | [1] |

| Molecular Weight | 225.15 g/mol | [1] |

| CAS Number | 444667-11-2 | [1] |

| PubChem CID | 7213316 | [1] |

| SMILES | C1=CC(=C(C=C1C(=O)O)--INVALID-LINK--[O-])CC(=O)O | [1] |

| InChI | InChI=1S/C9H7NO6/c11-8(12)4-5-1-2-6(9(13)14)3-7(5)10(15)16/h1-3H,4H2,(H,11,12)(H,13,14) | [1] |

| InChIKey | IKQGHWIOQHURNN-UHFFFAOYSA-N |[1] |

Physicochemical Properties

Table 2: Computed Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| XLogP3 | 0.7 | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 7 | [1] |

| Rotatable Bond Count | 3 | [1] |

| Exact Mass | 225.02733694 Da | [1] |

| Topological Polar Surface Area | 120 Ų | [1] |

| Heavy Atom Count | 16 |[1] |

Synthesis

A specific, experimentally validated synthesis protocol for this compound is not detailed in readily accessible scientific literature. However, a plausible synthetic route can be proposed based on established organic chemistry principles, particularly the nitration of aromatic compounds. The most direct precursor would be 4-(carboxymethyl)benzoic acid.

The nitration of benzoic acid and its derivatives is a well-documented electrophilic aromatic substitution reaction.[2][3] Typically, a mixture of concentrated nitric acid and concentrated sulfuric acid is used as the nitrating agent.[4] The carboxylic acid group is a meta-director; however, the directing effect of the carboxymethyl group would also influence the regioselectivity of the nitration.

A proposed workflow for the synthesis is as follows:

Caption: A plausible synthetic workflow for this compound.

Applications and Research Interest

Specific industrial or pharmaceutical applications for this compound are not well-documented in the public domain. However, based on the known applications of structurally related nitrobenzoic acids, it can be inferred that this compound may serve as a valuable intermediate in various synthetic endeavors.

Nitrobenzoic acids are foundational materials in the synthesis of a range of products, including:

-

Pharmaceuticals: They are precursors for active pharmaceutical ingredients (APIs). For instance, 4-nitrobenzoic acid is used in synthesizing agents for treating Chagas disease, while 3-aminobenzoic acid (derived from 3-nitrobenzoic acid) is a component in some dye manufacturing.[2][5]

-

Dyes and Pigments: The nitro group can be readily reduced to an amino group, a key step in the production of azo dyes and other colorants.[5]

-

Agrochemicals: They serve as building blocks for herbicides and pesticides.[5]

Given these precedents, this compound is a promising candidate for research and development in these sectors. The presence of two carboxylic acid groups and a nitro group offers multiple sites for chemical modification, potentially leading to novel compounds with desirable biological or material properties.

Safety and Handling

This compound is classified as an irritant.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.

Table 3: GHS Hazard and Precautionary Statements

| Classification | Code | Statement | Source |

|---|---|---|---|

| Hazard Statements | H315 | Causes skin irritation. | [1] |

| H319 | Causes serious eye irritation. | [1] | |

| H335 | May cause respiratory irritation. | [1] | |

| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | [1] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [1] | |

| P302+P352 | IF ON SKIN: Wash with plenty of water. | [1] |

| | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |[1] |

Conclusion

This compound is a well-defined chemical entity with computed properties and established safety protocols. While its specific applications are yet to be widely reported, its structural features suggest significant potential as an intermediate in the synthesis of pharmaceuticals, dyes, and agrochemicals. Further research is warranted to explore its synthetic utility and to characterize its experimental physicochemical properties.

References

literature review on substituted nitrobenzoic acids

An In-Depth Technical Guide to Substituted Nitrobenzoic Acids: Synthesis, Properties, and Applications

Abstract

Substituted nitrobenzoic acids are a pivotal class of organic compounds, distinguished by a benzene ring functionalized with both a nitro (-NO₂) and a carboxyl (-COOH) group.[1][2] The potent electron-withdrawing nature of the nitro group profoundly influences the molecule's physicochemical properties, rendering these compounds highly versatile scaffolds in medicinal chemistry, materials science, and industrial synthesis.[1][3] Extensive research has demonstrated their broad spectrum of biological activities, including significant antimicrobial, anti-inflammatory, and anticancer potential.[1] This technical guide offers a comprehensive review of substituted nitrobenzoic acids, detailing their synthesis, physicochemical characteristics, and key applications. It provides field-proven experimental protocols, summarizes critical quantitative data, and visualizes underlying mechanisms and workflows to support researchers, scientists, and drug development professionals in their ongoing discovery and development efforts.

Physicochemical Properties: The Influence of Isomeric Position

Substituted nitrobenzoic acids are characterized by the presence of two electron-withdrawing groups: the carboxylic acid and the nitro group. This electronic arrangement significantly impacts the molecule's properties, most notably its acidity.[2] The three primary isomers—ortho (2-), meta (3-), and para (4-) nitrobenzoic acid—each exhibit unique physical and chemical characteristics dictated by the relative positions of these functional groups.[2][4]

Acidity (pKa)

A defining feature of nitrobenzoic acids is their increased acidity compared to the parent benzoic acid (pKa ≈ 4.2).[4] The electron-withdrawing nitro group stabilizes the resulting carboxylate anion (the conjugate base), making the carboxylic proton more readily ionizable.[4][5] Consequently, all three isomers are approximately ten times more acidic than benzoic acid.[2][5]

The position of the nitro group fine-tunes this acidity. The 2-nitro isomer is the most acidic due to the inductive effect and intramolecular hydrogen bonding possibilities. The 4-nitro isomer is slightly more acidic than the 3-nitro isomer because the nitro group at the para position can more effectively withdraw electron density from the carboxylate group through resonance, further stabilizing the conjugate base.[4]

Physical Data

The isomeric position also affects physical properties such as melting point and solubility. These differences are critical for their separation, purification, and application in various synthetic pathways.[4]

Table 1: Comparative Physicochemical Properties of Nitrobenzoic Acid Isomers

| Property | 2-Nitrobenzoic Acid | 3-Nitrobenzoic Acid | 4-Nitrobenzoic Acid |

|---|---|---|---|

| Molecular Weight | 167.12 g/mol [4] | 167.12 g/mol [4] | 167.12 g/mol [4] |

| Appearance | Yellowish-white crystals[4] | Off-white to yellowish-white crystals[4] | Pale yellow crystalline compound[4] |

| Melting Point | 146–148 °C[4][6] | 139–141 °C[4][5] | 237–242 °C[4] |

| Density | ~1.58 g/cm³[4] | ~1.49 g/cm³[4][7] | ~1.58 g/cm³[4] |

| pKa (in water) | ~2.17[4] | ~3.47[4][5] | ~3.44[4] |

| Water Solubility | ~7.5 g/L (25 °C)[7] | ~2.4 g/L (15 °C)[4][5] | <0.1 g/100 mL (26 °C)[4] |

| Solubility (Ethanol) | Soluble[4] | Soluble[4] | Soluble[4] |

Synthesis of Substituted Nitrobenzoic Acids

The preparation of nitrobenzoic acids is primarily achieved through two robust synthetic routes: the direct nitration of benzoic acid and the oxidation of a corresponding nitrotoluene. The choice of method is dictated by the desired isomer.[2]

Method 1: Electrophilic Nitration of Benzoic Acid

This method is the most direct route to m-nitrobenzoic acid . The carboxylic acid group is an electron-withdrawing group and a meta-director in electrophilic aromatic substitution. Therefore, nitrating benzoic acid with a mixture of concentrated nitric and sulfuric acids preferentially directs the incoming nitro group to the meta position.[5][8]

Caption: Synthesis of m-Nitrobenzoic Acid via Nitration.

Experimental Protocol 1: Laboratory Scale Synthesis of m-Nitrobenzoic Acid

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, cautiously add 10 g of benzoic acid to 25 mL of concentrated sulfuric acid. Stir until the benzoic acid is fully dissolved.

-

Nitration: Slowly add a pre-cooled mixture of 10 mL of concentrated sulfuric acid and 10 mL of concentrated nitric acid dropwise to the benzoic acid solution. Maintain the reaction temperature below 15 °C throughout the addition.

-

Reaction Time: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 45-60 minutes.

-

Quenching: Carefully pour the reaction mixture over 200 g of crushed ice in a beaker. This will precipitate the crude product.

-

Isolation: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water to remove residual acid.

-

Purification: Recrystallize the crude product from a minimal amount of hot water or aqueous ethanol to yield purified m-nitrobenzoic acid.

Method 2: Oxidation of Nitrotoluenes

The ortho and para isomers are most commonly synthesized by oxidizing the corresponding nitrotoluene precursors.[9] The methyl group is readily oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO₄) or nitric acid.[7][10] This route is preferred because direct nitration of toluene would yield a mixture of ortho and para products that are difficult to separate, followed by oxidation.

Caption: Synthesis of o- and p-Nitrobenzoic Acid via Oxidation.

Experimental Protocol 2: General Procedure for Oxidation of Nitrotoluene

-

Reaction Setup: To a solution of 10 g of the respective nitrotoluene (ortho or para) in 100 mL of water, add 20 g of potassium permanganate.

-

Heating: Heat the mixture under reflux for 2-3 hours. The purple color of the permanganate will gradually disappear as it is consumed, forming a brown precipitate of manganese dioxide (MnO₂).

-

Filtration: While the solution is still hot, filter it to remove the manganese dioxide precipitate.

-

Acidification: Cool the filtrate in an ice bath and acidify it by slowly adding concentrated hydrochloric acid until the precipitation of the nitrobenzoic acid is complete.

-

Isolation and Purification: Collect the crystalline product by vacuum filtration, wash with cold water, and recrystallize from hot water or ethanol to achieve high purity.

Characterization Techniques

The unambiguous identification and purity assessment of substituted nitrobenzoic acids are crucial. A combination of spectroscopic and chromatographic methods is typically employed.[11]

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: Provides a molecular fingerprint by identifying key functional groups. Expected characteristic peaks include strong C=O stretching for the carboxylic acid (~1700 cm⁻¹), O-H stretching (~2500-3300 cm⁻¹), and asymmetric/symmetric N-O stretching for the nitro group (~1530 and ~1350 cm⁻¹).[11][12]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Delivers detailed structural information by mapping the chemical environment of ¹H and ¹³C nuclei, confirming the substitution pattern on the aromatic ring.[11]

-

High-Performance Liquid Chromatography (HPLC): A powerful technique for assessing the purity of the synthesized compound and separating it from impurities or isomers.[12]

-

Mass Spectrometry (MS): Used to determine the molecular weight of the compound and confirm its elemental composition, often coupled with a chromatographic technique like HPLC or GC.[13]

Experimental Protocol 3: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

-

Instrumentation: Use an HPLC system equipped with a UV-Vis detector and a C18 reverse-phase column.[12]

-

Sample Preparation: Prepare a standard stock solution of the nitrobenzoic acid sample at a known concentration (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Mobile Phase: Prepare a mobile phase, typically a mixture of acetonitrile and water containing a small amount of acid (e.g., 0.1% trifluoroacetic acid or formic acid) to ensure the carboxylic acid remains protonated. Degas the mobile phase before use.

-

Equilibration: Equilibrate the HPLC column with the mobile phase until a stable baseline is achieved.

-

Analysis: Inject a known volume (e.g., 10 µL) of the sample solution. Run the analysis and monitor the elution using the UV detector at a wavelength where the compound exhibits strong absorbance (typically around 250-270 nm).[11][12]

-

Quantification: Purity is determined by integrating the area of the main peak relative to the total area of all peaks in the chromatogram.

Applications in Drug Development and Medicinal Chemistry

Substituted nitrobenzoic acids are highly valued in medicinal chemistry as versatile intermediates and pharmacologically active scaffolds.[1][6] The nitro group can act as a key pharmacophore or be chemically modified, most commonly by reduction to an amino group, to produce a wide array of bioactive molecules.[6][9]

Antimicrobial Activity

A significant area of research is the antimicrobial efficacy of nitro-substituted compounds.[1] Their mechanism of action often involves the intracellular bioreduction of the nitro group by microbial nitroreductases. This process generates toxic reactive nitrogen species that can damage microbial DNA, proteins, and other vital biomolecules, leading to cell death.[1][14]

Table 2: Antimicrobial Activity of Selected Substituted Nitrobenzoic Acid Derivatives

| Class/Derivative | Target Organism(s) | Activity Measurement | Result | Reference(s) |

|---|---|---|---|---|

| Nitro-substituted benzothiazole derivatives | Pseudomonas aeruginosa | Effective Concentration | 50-100 µg/mL | [1] |

| Methyl 3-methyl-4-nitrobenzoate | Candida guilliermondii | MIC | 39 µM | [1] |

| 3,5-Dinitro esters | Mycobacterium tuberculosis | MIC | 16-64 µM |[15] |

Anticancer Activity

The hypoxic (low oxygen) environment of solid tumors makes nitroaromatic compounds attractive candidates for targeted cancer therapy. Tumor-specific nitroreductase enzymes can reduce the nitro group to a cytotoxic amine or hydroxylamine, selectively activating the drug in the tumor microenvironment while minimizing damage to healthy, oxygenated tissues.[14] This prodrug strategy is a key area of modern drug development.

Caption: Prodrug activation in hypoxic tumor cells.

Other Therapeutic Roles

Substituted nitrobenzoic acids are precursors to a variety of other pharmaceuticals.

-

Anesthetics: Reduction of 4-nitrobenzoic acid yields 4-aminobenzoic acid (PABA), a key precursor to the local anesthetic procaine.[9]

-

Anti-inflammatory Agents: They can be used to synthesize nitric oxide (NO) donor compounds, which have complex roles in regulating inflammation.[1]

-

Cholinesterase Inhibitors: Derivatives of aminobenzoic acid (obtained from nitrobenzoic acid reduction) have been evaluated for the treatment of Alzheimer's disease.[16]

Applications in Materials Science and Other Industries

The utility of substituted nitrobenzoic acids extends beyond pharmaceuticals. Their unique electronic and chemical properties make them valuable in several industrial applications.[3]

-

Dyes and Pigments: The nitro group is a strong chromophore. As such, these compounds and their derivatives (especially aminobenzoic acids) are crucial intermediates in the synthesis of a wide range of dyes and pigments.[3]

-

Polymers and Advanced Materials: The incorporation of fluorinated and nitro-substituted benzoic acids can alter the electronic and physical properties of polymers, making them suitable for specialized applications in electronics and advanced composites.[3]

-

Agrochemicals: They serve as intermediates in the manufacturing of various agrochemicals.[2]

Conclusion

Substituted nitrobenzoic acids are a cornerstone class of compounds in modern organic chemistry. The interplay between the carboxylic acid and nitro functional groups, modulated by their isomeric positioning, provides a rich platform for chemical manipulation and application. From their foundational role as synthetic intermediates to their direct application as bioactive agents in drug discovery, their importance is well-established. Future research will likely focus on developing novel derivatives with enhanced biological specificity, exploring their potential in advanced materials, and designing greener, more efficient synthetic pathways to expand their utility for researchers and industry professionals.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 3-Nitrobenzoic acid - Wikipedia [en.wikipedia.org]

- 6. nbinno.com [nbinno.com]

- 7. chemcess.com [chemcess.com]

- 8. quora.com [quora.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

potential therapeutic applications of 4-(Carboxymethyl)-3-nitrobenzoic acid

An In-depth Technical Guide to the Potential Therapeutic Applications of 4-(Carboxymethyl)-3-nitrobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a unique molecule combining the structural features of a nitrobenzoic acid and a carboxymethyl-substituted aromatic compound. While direct therapeutic applications of this specific molecule are not yet extensively documented, its constituent moieties suggest a rich potential for drug discovery. This guide provides a comprehensive analysis of these potential applications, drawing on established knowledge of related compounds. We will explore the scientific rationale for its investigation as an anti-cancer, antimicrobial, and anti-inflammatory agent. Furthermore, this document outlines detailed experimental protocols to validate these hypotheses, offering a roadmap for researchers in the field. Our approach is grounded in the principles of medicinal chemistry, providing a logical framework for the exploration of this compound as a novel therapeutic candidate.

Introduction: Unveiling the Potential of a Multifunctional Scaffold

This compound (PubChem CID: 7213316) is an organic compound with the molecular formula C9H7NO6[1][2]. Its structure is characterized by a benzoic acid core, a nitro group at the 3-position, and a carboxymethyl group at the 4-position. This unique combination of functional groups imparts specific chemical properties that are highly valuable in the context of drug design and discovery.

The benzoic acid scaffold is a common feature in a multitude of biologically active compounds, with the carboxylic acid group often serving as a key interaction point with the active sites of enzymes or receptors[3]. The nitro group, a strong electron-withdrawing substituent, can significantly alter the electronic properties of the aromatic ring and is a known pharmacophore in various antimicrobial agents[3][4]. The carboxymethyl group, on the other hand, can influence the molecule's solubility and pharmacokinetic profile, potentially enhancing its drug-like properties[5][6][7].

This guide will delve into the untapped therapeutic potential of this compound, postulating its utility in oncology, infectious diseases, and inflammatory conditions.

Potential Therapeutic Application I: Oncology

Scientific Rationale: Targeting Cancer Cell Migration

Metastasis remains a primary driver of mortality in cancer patients. A crucial step in the metastatic cascade is cancer cell migration. Intriguingly, a structurally related compound, 4-methyl-3-nitrobenzoic acid, has been identified as a potent inhibitor of cancer cell migration[8]. This compound was shown to inhibit epithelial growth factor (EGF)-induced chemotaxis and chemokinesis in non-small cell lung cancer (NSCLC) cells[8]. The proposed mechanism involves the impairment of cofilin phosphorylation and actin polymerization, key processes in cell motility[8].

Given the structural similarity, it is plausible that this compound could exhibit similar or even enhanced anti-migratory effects. The carboxymethyl group may provide additional interaction points with the target protein or improve the compound's solubility and bioavailability, thereby increasing its efficacy.

Proposed Mechanism of Action

We hypothesize that this compound inhibits cancer cell migration by interfering with the EGF receptor (EGFR) signaling pathway, which plays a critical role in cell motility.

References

- 1. This compound | C9H7NO6 | CID 7213316 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C9H7NO6) [pubchemlite.lcsb.uni.lu]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. Carboxymethyl Cellulose Sodium: Uses & Applications in Pharma [celluloseankit.com]

- 6. cmccellulose.com [cmccellulose.com]

- 7. Sodium Carboxymethyl Cellulose is used as a pharmaceutical excipient - INTERSURFCHEM [polymerchem.org]

- 8. Effect of 4-methyl-3-nitrobenzoic acid on non‑small cell lung cancer cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]

The Architect of Immobility: A Technical Guide to the Anti-Metastatic Mechanism of 4-Methyl-3-nitrobenzoic Acid in Cancer Cells

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

Metastasis, the dissemination of cancer cells from a primary tumor to distant organs, remains the primary driver of mortality in cancer patients. The migratory capacity of cancer cells is therefore a critical target for therapeutic intervention. This technical guide provides an in-depth exploration of the mechanism of action of 4-methyl-3-nitrobenzoic acid (MNBA), a small molecule identified as a potent inhibitor of cancer cell migration. Unlike conventional cytotoxic agents, MNBA exerts its anti-cancer effects by disrupting the intricate signaling pathways that govern cytoskeletal dynamics, effectively immobilizing cancer cells and preventing their metastatic spread. This document will dissect the known downstream effects of MNBA on actin polymerization and cofilin phosphorylation, and based on the current understanding of regulatory pathways, postulate a hypothesized direct mechanism of action involving the Rho-LIMK signaling axis. We will further detail the experimental protocols required to elucidate and validate this mechanism, providing a comprehensive resource for researchers in oncology and drug development.

Introduction: Targeting a Hallmark of Cancer

The ability of cancer cells to migrate and invade surrounding tissues is a fundamental hallmark of malignancy. This process is orchestrated by a complex interplay of signaling molecules that regulate the dynamic remodeling of the actin cytoskeleton. Epidermal Growth Factor (EGF) is a key protagonist in this narrative, promoting cell migration and invasion in numerous cancers by activating a cascade of intracellular events that culminate in directed cell movement.[1][2]

4-Methyl-3-nitrobenzoic acid (MNBA) emerged from a high-throughput screening of 20,000 compounds as a notable inhibitor of cancer cell migration across nine different tumor cell lines.[1][2] Subsequent studies have focused on its ability to counteract EGF-induced chemotaxis and chemokinesis, particularly in non-small cell lung cancer (NSCLC) and breast cancer models.[1][2][3] A crucial characteristic of MNBA is its apparent lack of general cytotoxicity at concentrations that effectively inhibit migration, suggesting a targeted mechanism of action that spares normal cellular processes like proliferation and cell cycle progression in certain cancer types.[3][4] This positions MNBA as a promising candidate for anti-metastatic therapy, potentially in combination with traditional cytotoxic drugs.[3]

The Established Downstream Effects: Paralyzing the Cellular Engine

The migratory machinery of a cancer cell is heavily reliant on the dynamic assembly and disassembly of actin filaments. MNBA has been shown to directly interfere with this process, leading to a breakdown in the cell's ability to move.

Impairment of Cofilin Phosphorylation

Cofilin is an actin-binding protein that plays a pivotal role in actin filament dynamics by severing existing filaments, thereby creating new barbed ends for polymerization and promoting the turnover of actin monomers. The activity of cofilin is tightly regulated by phosphorylation at Serine-3. Phosphorylated cofilin is inactive, while dephosphorylated cofilin is active.[5]

Studies have demonstrated that MNBA treatment leads to a decrease in EGF-induced cofilin phosphorylation in NSCLC cells.[1][2] This suggests that MNBA either inhibits a kinase that phosphorylates cofilin or activates a phosphatase that dephosphorylates it. The net effect is an increase in the active form of cofilin, leading to excessive actin filament disassembly and a collapse of the organized actin structures required for directed cell migration.

Inhibition of Actin Polymerization and Cell Adhesion

A direct consequence of disrupted cofilin regulation is the inhibition of actin polymerization.[1][2] Without the controlled severing and recycling of actin filaments, the formation of lamellipodia and filopodia, the cellular protrusions that drive migration, is severely hampered. Furthermore, MNBA has been observed to inhibit EGF-induced cell adhesion, another critical step in the metastatic cascade.[1][2]

The Hypothesized Direct Mechanism of Action: Targeting the Rho-LIMK Signaling Axis

While the downstream effects of MNBA are well-documented, its direct molecular target has not yet been definitively identified. Based on the known regulation of cofilin, we can formulate a compelling hypothesis that MNBA targets the Rho-LIMK signaling pathway.

The Rho family of small GTPases, including RhoA, Rac1, and Cdc42, are master regulators of the actin cytoskeleton.[6][7] Downstream of these GTPases, LIM kinase (LIMK) is the primary kinase responsible for phosphorylating and inactivating cofilin.[3][8][9] Conversely, the Slingshot (SSH) family of phosphatases dephosphorylates and activates cofilin.[1][2][10]

Given that MNBA impairs cofilin phosphorylation, it is plausible that it acts as an inhibitor of an upstream component in this pathway. The most likely candidates are the Rho GTPases themselves or, more directly, LIMK. Inhibition of either would lead to a decrease in cofilin phosphorylation, resulting in the observed anti-migratory phenotype.

Cytotoxicity Profile: A Targeted Approach

A significant advantage of MNBA is its reported low cytotoxicity at concentrations that effectively block cell migration. An MTT assay on A549 NSCLC cells showed no significant effect on cell proliferation at concentrations up to 10 µM.[4] Similarly, studies in breast cancer cell lines revealed that MNBA had no effect on cell viability or the cell cycle.[3][11] This selective targeting of migratory pathways over general cell survival mechanisms makes MNBA an attractive candidate for long-term anti-metastatic therapy with a potentially favorable side-effect profile.

| Cell Line | Cancer Type | Assay | Endpoint | MNBA Effect | Reference |

| A549 | Non-small cell lung cancer | MTT | Cell Proliferation | No significant effect up to 10 µM | [4] |

| H1299 | Non-small cell lung cancer | Not specified | Cell Proliferation | Similar effect to A549 | [4] |

| H358 | Non-small cell lung cancer | Not specified | Cell Proliferation | Similar effect to A549 | [4] |

| Multiple Breast Cancer Cell Lines | Breast Cancer | MTT | Cell Viability | No effect | [3][11] |

| Multiple Breast Cancer Cell Lines | Breast Cancer | Not specified | Cell Cycle | No interference | [3][11] |

Table 1: Summary of the reported effects of 4-methyl-3-nitrobenzoic acid on cancer cell viability and proliferation.

Experimental Protocols for Mechanism of Action Studies

To further investigate and validate the proposed mechanism of action of MNBA, a series of well-defined experimental protocols are essential.

Cell Migration and Invasion Assays

Objective: To quantify the inhibitory effect of MNBA on cancer cell migration and invasion.

Protocol: Transwell Migration Assay (Boyden Chamber)

-

Seed cancer cells (e.g., MDA-MB-231 for breast cancer, A549 for NSCLC) in the upper chamber of a Transwell insert (8 µm pore size) in serum-free media.

-

Add media containing a chemoattractant (e.g., 10% FBS or EGF) to the lower chamber.

-

Treat cells in the upper chamber with varying concentrations of MNBA or a vehicle control.

-

Incubate for 12-24 hours.

-

Remove non-migratory cells from the top of the insert with a cotton swab.

-

Fix and stain the migratory cells on the bottom of the insert with crystal violet.

-

Elute the stain and quantify the absorbance using a plate reader, or count the number of migrated cells under a microscope.

References

- 1. Cofilin-phosphatase slingshot-1L (SSH1L) is over-expressed in pancreatic cancer (PC) and contributes to tumor cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Slingshot-1L, a cofilin phosphatase, induces primary breast cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A role for LIM kinase in cancer invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 4. spandidos-publications.com [spandidos-publications.com]

- 5. Signaling mechanisms and functional roles of cofilin phosphorylation and dephosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The RHO Family GTPases: Mechanisms of Regulation and Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Approaches of targeting Rho GTPases in cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent findings confirm LIM domain kinases as emerging target candidates for cancer therapy. | Semantic Scholar [semanticscholar.org]

- 9. journals.biologists.com [journals.biologists.com]

- 10. rupress.org [rupress.org]

- 11. 4-Methyl-3-nitro-benzoic acid, a migration inhibitor, prevents breast cancer metastasis in SCID mice - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility and Dissociation Constants of Nitrobenzoic Acid Isomers

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This guide provides a comprehensive technical overview of the solubility and acid dissociation constants (pKa) of the three isomers of nitrobenzoic acid: 2-nitrobenzoic acid, 3-nitrobenzoic acid, and 4-nitrobenzoic acid. A deep understanding of these fundamental physicochemical properties is critical for applications ranging from synthetic chemistry to pharmaceutical drug development, where they govern factors like reaction kinetics, bioavailability, and formulation. This document delves into the theoretical underpinnings of how the isomeric position of the nitro group dictates these properties, offers detailed, field-proven experimental protocols for their accurate determination, and presents a comparative analysis of the isomers' behavior.

Introduction: The Significance of Isomeric Differences

Nitrobenzoic acids are foundational molecules in organic synthesis, serving as precursors for a wide array of pharmaceuticals, dyes, and other fine chemicals.[1] The seemingly subtle shift in the position of the nitro group—from ortho (2-), to meta (3-), to para (4-)—precipitates significant and predictable changes in their chemical and physical behavior. For drug development professionals, these differences are paramount; solubility directly impacts a drug candidate's absorption and bioavailability, while the pKa value dictates its degree of ionization at physiological pH, which in turn affects membrane permeability and receptor interaction.[2][3]

This guide moves beyond a simple recitation of data. It aims to provide the causal logic behind the observed properties and the experimental rigor required for their reliable measurement. We will explore why 2-nitrobenzoic acid exhibits unique acidic strength due to the ortho-effect and how intermolecular forces governed by molecular symmetry influence the solubility of the para-isomer.

Theoretical Framework: Electronic and Steric Effects at Play

The acidity and solubility of the nitrobenzoic acid isomers are governed by the interplay of inductive effects, resonance effects, and intermolecular forces.

Dissociation Constant (pKa): A Tale of Inductive and Resonance Effects

The acidity of a carboxylic acid is determined by the stability of its conjugate base, the carboxylate anion. The presence of an electron-withdrawing group, such as the nitro (-NO₂) group, stabilizes this anion by delocalizing the negative charge, thereby increasing the acidity (i.e., lowering the pKa) compared to unsubstituted benzoic acid (pKa ≈ 4.2).[1][4][5]

-

Inductive Effect: The highly electronegative nitro group pulls electron density away from the carboxyl group through the sigma bond framework. This effect is distance-dependent, being strongest at the ortho position and weakest at the para position.[6]

-

Resonance Effect (-M Effect): The nitro group can also withdraw electron density through resonance, delocalizing the negative charge of the carboxylate anion onto its own oxygen atoms. This effect is most pronounced when the nitro group is at the ortho or para position.

-

Ortho-Effect: 2-Nitrobenzoic acid is a significantly stronger acid than its meta and para counterparts.[1] This enhanced acidity, known as the ortho-effect, arises from a combination of the strong inductive effect and steric inhibition of resonance. The bulky nitro group forces the carboxylic acid group out of the plane of the benzene ring, which reduces resonance stabilization of the undissociated acid, making it more favorable to deprotonate.[1][6]

Solubility: The Role of Intermolecular Forces

Solubility is a measure of how well a solute dissolves in a solvent to form a homogeneous solution. For the nitrobenzoic acid isomers in aqueous media, this depends on the balance between the energy required to break the crystal lattice of the solid and the energy released upon hydration of the individual molecules.

-

Hydrogen Bonding: The carboxylic acid group can act as both a hydrogen bond donor and acceptor, facilitating interaction with polar solvents like water.

-

Crystal Packing and Melting Point: The symmetry of the molecule influences how efficiently it can pack into a crystal lattice. 4-Nitrobenzoic acid, with its high degree of symmetry, packs very efficiently, resulting in a significantly higher melting point and lower solubility compared to the other two isomers.[7] The strong intermolecular forces in the crystal lattice of the para-isomer require more energy to overcome.

The following diagram illustrates the key structural factors influencing the pKa of the nitrobenzoic acid isomers.

Caption: Factors influencing the acidity of nitrobenzoic acid isomers.

Comparative Physicochemical Data

The following table summarizes the key physicochemical properties of the three nitrobenzoic acid isomers for easy comparison.

| Property | 2-Nitrobenzoic Acid (ortho) | 3-Nitrobenzoic Acid (meta) | 4-Nitrobenzoic Acid (para) |

| Molecular Formula | C₇H₅NO₄ | C₇H₅NO₄ | C₇H₅NO₄ |

| Molar Mass ( g/mol ) | 167.12 | 167.12 | 167.12 |

| Melting Point (°C) | 146–148[7] | 139–142[7][8] | 237–242[7] |

| pKa (in water at 25°C) | ~2.17[1][9] | ~3.45[9][10][11] | ~3.44[9][12] |

| Aqueous Solubility | ~6.8–7.8 g/L[7] | ~2.4 g/L (at 15°C)[8] | <1 g/L (at 26°C)[7][13] |

Experimental Protocols: A Self-Validating Approach

The accurate determination of solubility and pKa requires robust and well-controlled experimental protocols. The methodologies described below are standard in the field and designed to produce reliable, reproducible data.

Determination of Thermodynamic Solubility via the Shake-Flask Method

The "gold standard" for determining intrinsic, thermodynamic solubility is the saturation shake-flask method.[14][15] This method measures the equilibrium concentration of a compound in a given solvent, which is a critical parameter for lead optimization and formulation.[14][16] It is important to distinguish this from kinetic solubility, which is often measured in high-throughput screening from DMSO stocks and can yield supersaturated, metastable values.[17][18][19]

Principle: An excess amount of the solid compound is agitated in a specific solvent at a constant temperature until equilibrium is reached. The resulting saturated solution is then filtered to remove undissolved solid, and the concentration of the dissolved compound in the filtrate is determined analytically.

Step-by-Step Methodology:

-

Preparation: To a series of glass vials, add a pre-weighed excess amount of the nitrobenzoic acid isomer (e.g., 10-20 mg). The key is to ensure that undissolved solid remains at the end of the experiment.[20]

-

Solvent Addition: Add a precise volume (e.g., 2-5 mL) of the desired solvent (e.g., purified water, phosphate-buffered saline pH 7.4) to each vial.

-

Equilibration: Seal the vials and place them in a temperature-controlled shaker or agitator (e.g., at 25°C or 37°C). Agitate the samples for a sufficient duration to reach equilibrium. A 24-hour period is standard, but it is best practice to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.[20]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Carefully withdraw an aliquot of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PVDF) to remove all particulate matter.[20] This step is critical to avoid artificially high concentration readings.

-

Quantification: Dilute the filtered solution with an appropriate solvent to fall within the linear range of a pre-established calibration curve. Analyze the concentration using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

Data Analysis: Calculate the solubility in units such as mg/mL or mmol/L based on the measured concentration and the dilution factor.

The following diagram outlines the workflow for the shake-flask solubility determination.

Caption: Workflow for Thermodynamic Solubility Determination.

Determination of pKa via Potentiometric Titration

Potentiometric titration is a highly accurate and reliable method for determining the pKa of ionizable compounds.[2][21][22] It is particularly well-suited for compounds with pKa values in the range of 2-12.

Principle: A solution of the weak acid (nitrobenzoic acid) is titrated with a standardized strong base (e.g., NaOH). The pH of the solution is monitored continuously with a calibrated pH electrode as the titrant is added. The pKa is the pH at the half-equivalence point, where the concentrations of the undissociated acid [HA] and its conjugate base [A⁻] are equal.[1]

Step-by-Step Methodology:

-

System Calibration: Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4.01, 7.00, and 10.01) to ensure accurate pH measurements.[21]

-

Sample Preparation: Accurately weigh and dissolve the nitrobenzoic acid isomer in a known volume of purified water to create a solution of known concentration (e.g., 0.01 M). A co-solvent like methanol may be used for sparingly soluble compounds, but it's crucial to note that this will yield an apparent pKa (pKaapp) specific to that solvent system.[22]

-

Titration Setup: Place the sample solution in a jacketed beaker to maintain a constant temperature (e.g., 25°C). Use a magnetic stirrer for gentle, continuous mixing. Immerse the calibrated pH electrode and the tip of the titrant delivery tube (burette) into the solution. Purge the solution with nitrogen to displace dissolved CO₂, which can interfere with the titration of weak acids.[21]

-

Titration: Add the standardized strong base (e.g., 0.1 M NaOH) in small, precise increments. After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.[21] Collect more data points near the equivalence point where the pH changes most rapidly.

-

Data Analysis:

-

Plot the measured pH (y-axis) versus the volume of titrant added (x-axis) to generate the titration curve.

-

Determine the equivalence point, which is the inflection point of the curve. This can be found by calculating the first derivative (ΔpH/ΔV) and finding its maximum.

-

The half-equivalence point is exactly half the volume of titrant required to reach the equivalence point.

-

The pKa is the pH value on the titration curve that corresponds to the half-equivalence point.

-

Alternative pKa Determination: UV-Vis Spectrophotometry

For compounds that possess a chromophore near the ionization center, UV-Vis spectrophotometry offers a powerful alternative for pKa determination, often requiring less sample than potentiometry.[23][24] The method relies on the principle that the acidic (HA) and basic (A⁻) forms of the molecule will have different UV-Vis absorbance spectra.

Principle: The absorbance of a solution of the compound is measured across a range of pH values. By monitoring the change in absorbance at a specific wavelength, the ratio of [A⁻]/[HA] can be determined at each pH. The pKa is then calculated using the Henderson-Hasselbalch equation.[3][25]

Conclusion: From Data to Application

The isomeric position of the nitro group on a benzoic acid scaffold imparts distinct and predictable physicochemical characteristics. The ortho-isomer is the strongest acid due to a unique combination of inductive and steric effects, while the highly symmetric para-isomer exhibits the lowest aqueous solubility due to its efficient crystal packing. A thorough understanding of these properties, grounded in reliable experimental data from methods like shake-flask solubility and potentiometric titration, is not merely an academic exercise. For the research scientist and drug development professional, this knowledge is a critical tool for rational molecular design, reaction optimization, and the successful formulation of effective therapeutics.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. ijper.org [ijper.org]

- 4. `pK_a` value of 4- nitrobenzoic acid to lower than that of benzoic acid . Explain [allen.in]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. echemi.com [echemi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chemcess.com [chemcess.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 3-Nitrobenzoic acid - Wikipedia [en.wikipedia.org]

- 11. Reactivity and Polarity of 3-Nitrobenzoic acid_Chemicalbook [chemicalbook.com]

- 12. 4-Nitrobenzoic Acid | C7H5NO4 | CID 6108 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 4-Nitrobenzoic acid - Wikipedia [en.wikipedia.org]

- 14. enamine.net [enamine.net]

- 15. bioassaysys.com [bioassaysys.com]

- 16. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 17. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 18. researchgate.net [researchgate.net]

- 19. Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. quora.com [quora.com]

- 21. creative-bioarray.com [creative-bioarray.com]

- 22. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 23. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator [scirp.org]

- 25. Virtual Labs [mas-iiith.vlabs.ac.in]

Methodological & Application

Application Notes and Protocols for 4-(Carboxymethyl)-3-nitrobenzoic Acid in Organic Synthesis

Abstract

4-(Carboxymethyl)-3-nitrobenzoic acid (CAS No. 444667-11-2) is a uniquely functionalized aromatic compound that serves as a versatile and strategic building block in modern organic synthesis.[1][2] Its structure, featuring two distinct carboxylic acid groups and a nitro moiety, offers orthogonal chemical handles for sequential and selective transformations. This guide provides an in-depth exploration of its chemical reactivity, outlines its principal applications as a linker and a scaffold for heterocyclic synthesis, and furnishes detailed, field-proven protocols for its key transformations. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the synthetic potential of this valuable intermediate.

Physicochemical Properties and Characterization

This compound is typically supplied as a solid. Its key properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 444667-11-2 | [1][2][3] |

| Molecular Formula | C₉H₇NO₆ | [1][4] |

| Molecular Weight | 225.15 g/mol | [1] |

| Appearance | Solid (form may vary by supplier) | N/A |

| IUPAC Name | This compound | [1] |

| SMILES | C1=CC(=C(C=C1C(=O)O)--INVALID-LINK--[O-])CC(=O)O | [1] |

| InChIKey | IKQGHWIOQHURNN-UHFFFAOYSA-N | [1] |

For characterization, standard spectroscopic methods are employed. ¹H NMR spectroscopy would reveal distinct signals for the aromatic protons and the methylene protons of the carboxymethyl group, with integration corresponding to the number of protons. The two carboxylic acid protons would appear as broad singlets. ¹³C NMR would show signals for the two carbonyl carbons, the aromatic carbons, and the methylene carbon. Infrared (IR) spectroscopy would confirm the presence of O-H (broad), C=O, and N-O stretches characteristic of the carboxylic acid and nitro functional groups.

Core Reactivity and Synthetic Strategy

The synthetic utility of this compound is rooted in the differential reactivity of its three functional groups. A thorough understanding of this reactivity allows for precise and selective chemical modifications.

The Dicarboxylic Acid Moieties

The molecule possesses two carboxylic acid groups with different electronic and steric environments:

-